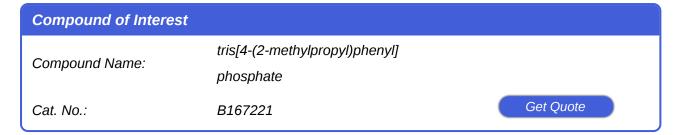


A Comprehensive Technical Review of Tris[4-(2-methylpropyl)phenyl] Phosphate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris[4-(2-methylpropyl)phenyl] phosphate is a member of the organophosphate ester (OPE) class of chemicals, primarily utilized as a flame retardant and plasticizer in a variety of commercial and industrial products. Its molecular structure, featuring isobutylphenyl groups, imparts specific physicochemical properties that are advantageous for its application in polymers. However, the widespread use of OPEs has led to their detection in various environmental compartments, raising concerns about their potential impact on ecosystem and human health. This technical guide provides a comprehensive review of the available scientific literature on tris[4-(2-methylpropyl)phenyl] phosphate, covering its synthesis, chemical properties, and known biological activities. Due to a notable scarcity of research focused specifically on this compound, this review also draws upon data from structurally related and well-studied organophosphate flame retardants (OPFRs) to infer potential toxicological profiles and mechanisms of action, while clearly indicating where such data is not specific to the title compound. This guide aims to be a valuable resource for researchers by summarizing current knowledge, highlighting significant data gaps, and providing detailed experimental context where available.

Chemical and Physical Properties



Tris[4-(2-methylpropyl)phenyl] phosphate is a triaryl phosphate ester. Its chemical structure consists of a central phosphate core bonded to three 4-(2-methylpropyl)phenol moieties.

Property	Value	Reference
CAS Number	68937-40-6	[1][2][3]
Molecular Formula	C30H39O4P	[2][3]
Molecular Weight	494.60 g/mol	[2][3]
Log Kow (estimated)	7.08	[1]
Water Solubility (estimated)	0.002 mg/L	[1]
Physical Description	Liquid	[2]

Synthesis

The synthesis of **tris[4-(2-methylpropyl)phenyl] phosphate** is typically a two-step process involving the formation of the alkylated phenol precursor followed by phosphorylation.

Experimental Protocol: General Synthesis

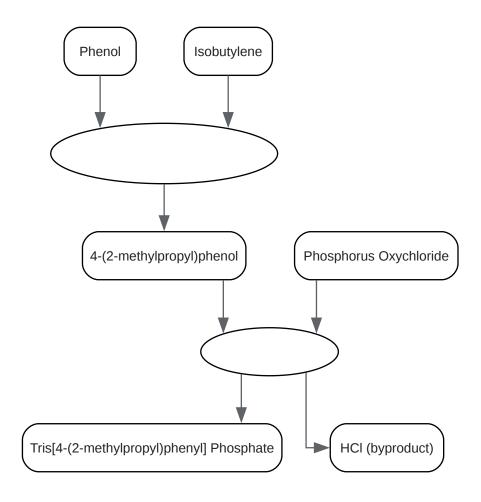
Step 1: Friedel-Crafts Alkylation of Phenol

The precursor, 4-(2-methylpropyl)phenol, is synthesized via the Friedel-Crafts alkylation of phenol with isobutylene.[4] This electrophilic aromatic substitution reaction is generally catalyzed by a strong acid, such as a Lewis acid. The reaction equilibrium favors the formation of the more stable para-substituted isomer.

Step 2: Phosphorylation

The resulting 4-(2-methylpropyl)phenol is then reacted with a phosphorylating agent, most commonly phosphorus oxychloride (POCl3), in a 3:1 molar ratio.[4] This is a nucleophilic substitution reaction where the hydroxyl group of the phenol attacks the electrophilic phosphorus atom, leading to the sequential displacement of chloride ions and the formation of the tri-substituted phosphate ester. Each substitution step eliminates a molecule of hydrogen chloride (HCl).





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Figure 1: General synthesis pathway for tris[4-(2-methylpropyl)phenyl] phosphate.

Applications

Tris[4-(2-methylpropyl)phenyl] phosphate is primarily used as a flame retardant and a plasticizer in a variety of polymers.[4] Its incorporation into materials enhances their fire resistance and improves their flexibility and durability.

Mechanism of Flame Retardancy

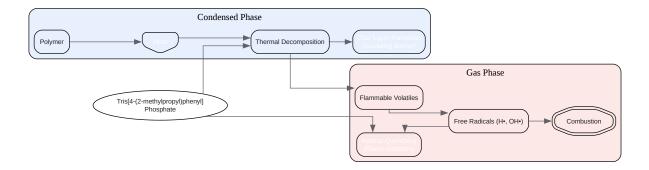
The flame retardant efficacy of this compound is attributed to its action in both the condensed (solid) and gas phases during combustion.

• Condensed Phase Action: Upon thermal decomposition, the phosphate ester hydrolyzes to form phosphoric acid, which then polymerizes to polyphosphoric acid. This acidic layer catalyzes the dehydration and cross-linking of the polymer matrix, promoting the formation of



a stable, insulating layer of carbonaceous char.[5] This char layer acts as a physical barrier, limiting heat transfer to the underlying material and restricting the diffusion of flammable volatile compounds and oxygen to the combustion zone.[5]

• Gas Phase Action: While the primary mechanism for many organophosphorus flame retardants is in the condensed phase, some can also exhibit gas-phase activity by releasing phosphorus-containing radicals that can quench the high-energy radicals (H• and OH•) that propagate the combustion chain reaction.



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Figure 2: Dual-phase flame retardant mechanism of organophosphate esters.

Biological Activity and Toxicology

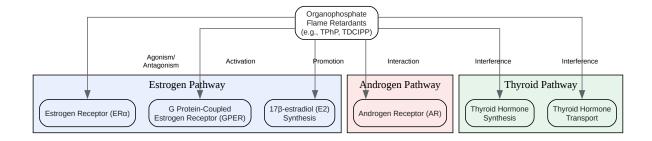
There is a significant lack of published toxicological data specifically for tris[4-(2-methylpropyl)phenyl] phosphate. The information presented in this section is largely based on studies of other organophosphate flame retardants, and it is crucial to note that these findings may not be directly applicable to the title compound. Further research is needed to determine its specific toxicological profile.



Potential for Endocrine Disruption

Several OPFRs have been identified as potential endocrine-disrupting chemicals (EDCs). They can interfere with hormone signaling pathways, including those of estrogens, androgens, and thyroid hormones.

- Estrogenic and Anti-Androgenic Effects: Some OPFRs have been shown to interact with estrogen receptors (ERs) and androgen receptors (ARs).[1] For example, triphenyl phosphate (TPhP) has been reported to act as an ERα agonist, while tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) can act as an ERα antagonist.[6] Both compounds have also been shown to activate the G protein-coupled estrogen receptor (GPER).[6] Disruption of estrogen and androgen signaling can have adverse effects on reproductive health.[1]
- Thyroid Hormone Disruption: Exposure to some OPFRs, such as TDCIPP, has been associated with altered thyroid hormone levels in both human and animal studies.[2] The mechanisms may involve interference with thyroid hormone synthesis, transport, and metabolism.[1]



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Figure 3: Potential endocrine-disrupting mechanisms of organophosphate flame retardants.

Potential for Neurotoxicity

Neurotoxicity is another area of concern for some OPFRs. Studies on compounds like TDCIPP have demonstrated neurotoxic effects in various model organisms.



Mechanisms of Neurotoxicity: The neurotoxicity of some OPFRs has been linked to the
induction of oxidative stress, neuroinflammation, mitochondrial damage, and epigenetic
alterations.[7] For instance, in C. elegans, TDCIPP exposure has been shown to increase
reactive oxygen species (ROS) levels and affect the p38 MAPK signaling pathway, leading to
inhibited motor behavior.[8]

Quantitative Toxicity Data for Related OPFRs

While specific LD50 and IC50 values for tris[4-(2-methylpropyl)phenyl] phosphate are not readily available in the reviewed literature, data for other OPFRs can provide a general toxicological context. It is important to reiterate that these values are not for the title compound and should be interpreted with caution.



Compound	Test Organism/Syst em	Endpoint	Value	Reference
Tris(1-chloro-2- propyl) phosphate (TCPP)	Rat (oral)	LD50	1017-4200 mg/kg	[5]
Tris(1,3-dichloro- 2-propyl) phosphate (TDCPP)	Rat (oral)	LD50	1.85-4.5 g/kg	[9]
Tris(1,3-dichloro- 2-propyl) phosphate (TDCPP)	Mouse (oral)	LD50	2.25-2.67 g/kg	[9]
Tris(1,3-dichloro- 2-propyl) phosphate (TDCPP)	Avian Hepatocytes	LC50	60.3 ± 45.8 μM	[10]
Tris(1,3-dichloro- 2-propyl) phosphate (TDCPP)	Avian Neuronal Cells	LC50	28.7 ± 19.1 μM	[10]
Tris(chloropropyl) phosphate (TCPP)	Chlorococcum sp.	IC50	Highly Toxic (<1 mg/L)	[11]
Tris(chloropropyl) phosphate (TCPP)	Dunaliella tertiolecta	IC50	Toxic (1-10 mg/L)	[11]

Environmental Fate and Analytical Methods Environmental Fate

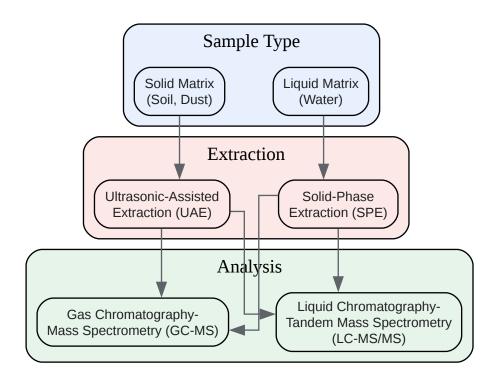


The high estimated log Kow of 7.08 for tris[4-(2-methylpropyl)phenyl] phosphate suggests a strong tendency to adsorb to organic matter in soil and sediment.[1] Its low estimated water solubility (0.002 mg/L) further indicates that it is likely to be immobile in soil with a low potential for leaching into groundwater.[1] Therefore, the primary environmental sinks for this compound are expected to be soil and sediment.

Analytical Methods

The quantification of OPFRs in environmental and biological matrices typically involves chromatographic techniques coupled with mass spectrometry.

- Sample Preparation: For solid samples like soil and dust, ultrasonic-assisted extraction
 (UAE) is a common technique. For aqueous samples, solid-phase extraction (SPE) is widely
 used for extraction and pre-concentration.[5]
- Analytical Instrumentation: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical platforms for the detection and quantification of OPFRs.



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Figure 4: General analytical workflow for the determination of organophosphate flame retardants.

Conclusion and Future Directions

Tris[4-(2-methylpropyl)phenyl] phosphate is an effective flame retardant with a well-understood mechanism of action in this application. However, there is a significant lack of research on its biological activities and toxicological profile. While studies on related OPFRs suggest potential for endocrine disruption and neurotoxicity, dedicated research on **tris[4-(2-methylpropyl)phenyl] phosphate** is urgently needed to accurately assess its potential risks to human health and the environment. Future research should focus on:

- Quantitative Toxicity Studies: Determining key toxicological parameters such as LD50 and IC50 values through in vivo and in vitro studies.
- Mechanistic Studies: Investigating the specific molecular mechanisms of action, particularly in relation to endocrine and nervous system endpoints.
- Pharmacokinetic Studies: Understanding the absorption, distribution, metabolism, and excretion of the compound in biological systems.
- Environmental Monitoring: Conducting comprehensive monitoring studies to determine its prevalence in various environmental compartments and in human populations.

A deeper understanding of the toxicological properties of tris[4-(2-methylpropyl)phenyl] phosphate is essential for a comprehensive risk assessment and for ensuring its safe use in consumer and industrial products.

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